molecular formula C6H12Cl6Si2 B12523504 (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] CAS No. 656801-34-2

(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]

Cat. No.: B12523504
CAS No.: 656801-34-2
M. Wt: 353.0 g/mol
InChI Key: GIAZMASOVQBOBH-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] (CAS: 99979-79-0) is an organosilicon compound with the molecular formula C₄H₁₀Cl₄Si₂ and a molecular weight of 256.096 g/mol . Its IUPAC name reflects its ethane-diyl backbone bridged by two dichloromethylsilyl groups. This compound is also known by synonyms such as 1,2-BIS(DICHLOROMETHYLSILYL)ETHANE and 1,2-乙烷二基双(二氯甲基硅烷) . Its structure features two silicon atoms bonded to chlorine and methyl groups, with the ethane-diyl spacer providing rigidity. Applications include its use as a precursor in silicone polymer synthesis and silane coupling agents, though specific industrial uses remain proprietary .

Properties

CAS No.

656801-34-2

Molecular Formula

C6H12Cl6Si2

Molecular Weight

353.0 g/mol

IUPAC Name

chloro-dimethyl-[1,1,2,2-tetrachloro-2-[chloro(dimethyl)silyl]ethyl]silane

InChI

InChI=1S/C6H12Cl6Si2/c1-13(2,11)5(7,8)6(9,10)14(3,4)12/h1-4H3

InChI Key

GIAZMASOVQBOBH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(C([Si](C)(C)Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Coupling of Dimethyldichlorosilane with 1,1,2,2-Tetrachloroethane

Dimethyldichlorosilane (Cl$$2$$(CH$$3$$)$$2$$Si) reacts with 1,1,2,2-tetrachloroethane (Cl$$2$$CH-CHCl$$_2$$) in the presence of a palladium catalyst (e.g., Pd/C) and tertiary phosphine ligands (e.g., tritolylphosphine). The reaction proceeds via oxidative addition of the C–Cl bonds in tetrachloroethane to palladium, followed by reductive elimination to form the Si–C bonds.

Conditions :

  • Temperature: 110–130°C
  • Catalyst loading: 0.0025–0.5 wt% Pd
  • Solvent: Toluene or hexane
  • Yield: 72–91%

Mechanistic Steps :

  • Oxidative addition of Cl$$2$$CH-CHCl$$2$$ to Pd(0).
  • Transmetalation with Cl$$2$$(CH$$3$$)$$_2$$Si.
  • Reductive elimination to form the bridged product.

Key Challenges :

  • Competing side reactions (e.g., formation of pentachloroethane).
  • Catalyst deactivation due to HCl byproducts.

Nucleophilic Substitution Using Chlorodimethylsilane

Base-Promoted Displacement of Chlorine in Tetrachloroethane

Chlorodimethylsilane (Cl(CH$$3$$)$$2$$SiH) reacts with 1,1,2,2-tetrachloroethane in the presence of a strong base (e.g., triethylamine) to substitute the hydrogen atoms on the ethane backbone with silane groups.

Reaction Scheme :
$$
2 \, \text{Cl(CH}3\text{)}2\text{SiH} + \text{Cl}2\text{CH-CHCl}2 \xrightarrow{\text{Et}3\text{N}} \text{Cl(CH}3\text{)}2\text{Si-CCl}2\text{-CCl}2\text{-Si(CH}3\text{)}_2\text{Cl} + 2 \, \text{HCl}
$$

Optimized Parameters :

  • Molar ratio (silane:tetrachloroethane): 2:1
  • Temperature: 60–80°C
  • Solvent: Dichloromethane
  • Yield: 68–85%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of silane.
  • Low regioselectivity in unsymmetrical substrates.

Hydrosilylation of Tetrachloroethylene

Radical-Initiated Addition of Dimethylchlorosilane

Tetrachloroethylene (Cl$$2$$C=CCl$$2$$) undergoes hydrosilylation with dimethylchlorosilane (Cl(CH$$3$$)$$2$$SiH) under radical initiation (e.g., AIBN) to yield the target compound.

Procedure :

  • Mix Cl$$2$$C=CCl$$2$$ and Cl(CH$$3$$)$$2$$SiH in a 1:2 molar ratio.
  • Add 1 mol% AIBN.
  • Heat at 70°C for 12 hours.

Outcomes :

  • Conversion: >90%
  • Selectivity: 88% for the anti-Markovnikov product.

Side Products :

  • Oligomeric siloxanes from competing Si–H hydrolysis.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Purity (%) Key Advantage
Catalytic Coupling Pd/C, Tritolylphosphine 72–91 95–98 High scalability for industrial production
Nucleophilic Substitution Triethylamine 68–85 90–94 Avoids metal catalysts
Hydrosilylation AIBN 88 85–90 Utilizes simple radical initiation

Industrial-Scale Synthesis Considerations

Continuous-Flow Reactor Design

The catalytic coupling method (Section 1) is preferred for large-scale synthesis due to its compatibility with continuous-flow systems. Key parameters include:

  • Residence time : 3–5 hours.
  • HCl management : Neutralization with aqueous NaOH to prevent catalyst poisoning.
  • Product isolation : Distillation at 200–202°C under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols, while substitution reactions could produce a variety of organosilicon compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds

Biology and Medicine

In biology and medicine, this compound might be explored for its potential use in drug delivery systems or as a component in biomaterials. Its unique properties could make it suitable for specific biomedical applications.

Industry

Industrially, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] exerts its effects involves interactions with various molecular targets. These interactions can influence chemical reactions, material properties, and biological processes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs: 1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS: 4518-98-3) and 1,1,2,2-Tetrachloroethane (CAS: 79-34-5).

Property (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] 1,1,2,2-Tetrachloro-1,2-dimethyldisilane 1,1,2,2-Tetrachloroethane
Molecular Formula C₄H₁₀Cl₄Si₂ C₂H₆Cl₄Si₂ C₂H₂Cl₄
Molecular Weight (g/mol) 256.096 232.03 167.85
Backbone Ethane-diyl (C-C) Disilane (Si-Si) Ethane (C-C)
Functional Groups Dichloromethylsilyl (Cl₂Si(CH₃)) on ethane Chlorine and methyl on disilane Chlorine substituents on ethane
CAS Number 99979-79-0 4518-98-3 79-34-5

Physical and Chemical Properties

  • Stability : The target compound and disilane analog hydrolyze readily in moisture, releasing HCl. This contrasts with tetrachloroethane, which is stable in water but degrades under UV light .
  • Boiling Points : Chlorinated silanes typically have higher boiling points than their hydrocarbon analogs. For example, 1,1,2,2-Tetrachloroethane boils at 146°C , while silane derivatives exceed 200°C due to increased molecular weight .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s role in advanced material science, such as:

  • Siloxane Networks : Its dual Si-Cl groups enable cross-linking in heat-resistant silicones .
  • Deuterated Analogs : Deuterated 1,1,2,2-tetrachloroethane (e.g., 1,1,2,2-Tetrachloroethane-d2, CAS: 17083-25-5) is used as an NMR solvent, underscoring the importance of isotopic variants in spectroscopy .

Biological Activity

Chemical Structure and Properties
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is a silane compound derived from 1,1,2,2-tetrachloroethane. It features a central 1,2-diyl moiety flanked by two chloro(dimethyl)silane groups. This compound is notable for its potential applications in various industrial processes and its implications in biological systems.

Toxicological Profile

Research indicates that (1,1,2,2-tetrachloroethane) and its derivatives exhibit significant biological activity, particularly concerning toxicity and carcinogenicity. The following key findings summarize the biological effects observed in studies:

  • Absorption and Metabolism : The compound is readily absorbed through the respiratory and gastrointestinal tracts. It undergoes extensive metabolism resulting in various metabolites such as trichloroacetic acid and dichloroacetic acid. These metabolites can further degrade to less harmful substances like glyoxalic acid and carbon dioxide .
  • Neurotoxicity : Acute exposure to high concentrations has been associated with neurotoxic effects including lethargy, incoordination, and respiratory depression. Chronic exposure leads to more severe outcomes such as loss of consciousness .
  • Hepatotoxicity : The liver is identified as a primary target organ for toxicity. Studies show that chronic oral exposure can lead to hepatocellular carcinoma in mice. Significant increases in liver enzymes (ALT, SDH) were observed at doses as low as 300 mg/kg/day .

Carcinogenic Potential

The National Cancer Institute (NCI) conducted bioassays revealing a dose-related increase in liver tumors among B6C3F1 mice exposed to the compound. While there was equivocal evidence of carcinogenicity in rats, the findings underscore the potential risks associated with exposure to this compound .

Case Studies

Several case studies have documented the effects of exposure to (1,1,2,2-tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]:

  • Occupational Exposure : Workers in industries utilizing this compound have reported symptoms consistent with neurotoxicity and liver dysfunction. Monitoring studies indicated elevated liver enzymes among these individuals .
  • Environmental Impact : In subsurface soils and groundwater, biodegradation processes involving soil microorganisms were noted to mitigate some of the toxic effects of this compound. However, residues remain a concern for environmental health .

Data Summary

The following table summarizes key toxicological findings related to (1,1,2,2-tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]:

Parameter Finding
Primary Target Organ Liver
Key Metabolites Trichloroacetic acid, dichloroacetic acid
Neurotoxic Effects Lethargy, incoordination
Hepatotoxic Effects Increased liver enzymes; hepatocellular carcinoma
Carcinogenic Evidence Positive in mice; equivocal in rats
Environmental Degradation Biodegradation by soil organisms

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